molecular formula C6HCl2FN2S B13708654 2,4-Dichloro-6-fluorothieno[3,2-d]pyrimidine

2,4-Dichloro-6-fluorothieno[3,2-d]pyrimidine

Cat. No.: B13708654
M. Wt: 223.05 g/mol
InChI Key: BJFHZDCCGCEYTL-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-fluorothieno[3,2-d]pyrimidine is a heterocyclic compound with the molecular formula C6HCl2FN2S and a molecular weight of 223.05 g/mol . This compound is characterized by the presence of chlorine and fluorine atoms attached to a thieno[3,2-d]pyrimidine core, making it a valuable intermediate in various chemical syntheses.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-6-fluorothieno[3,2-d]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents vary.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atoms .

Scientific Research Applications

2,4-Dichloro-6-fluorothieno[3,2-d]pyrimidine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dichloro-6-fluorothieno[3,2-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its antitumor effects .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichloropyrimidine
  • 2,6-Dichloropyrimidine
  • 2,4-Dichlorothieno[3,2-d]pyrimidine

Uniqueness

2,4-Dichloro-6-fluorothieno[3,2-d]pyrimidine is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical properties. This combination enhances its reactivity and potential for diverse applications compared to similar compounds .

Properties

Molecular Formula

C6HCl2FN2S

Molecular Weight

223.05 g/mol

IUPAC Name

2,4-dichloro-6-fluorothieno[3,2-d]pyrimidine

InChI

InChI=1S/C6HCl2FN2S/c7-5-4-2(1-3(9)12-4)10-6(8)11-5/h1H

InChI Key

BJFHZDCCGCEYTL-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC2=C1N=C(N=C2Cl)Cl)F

Origin of Product

United States

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